molecular formula C6H6BrN3S B1343338 1-(5-Bromopyridin-2-yl)thiourea CAS No. 31430-38-3

1-(5-Bromopyridin-2-yl)thiourea

Cat. No.: B1343338
CAS No.: 31430-38-3
M. Wt: 232.1 g/mol
InChI Key: BWEBPIDYSNIWEB-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)thiourea is an organosulfur compound that features a thiourea group attached to a brominated pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the bromopyridine and thiourea moieties imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromopyridin-2-yl)thiourea can be synthesized through the reaction of 5-bromopyridin-2-amine with an isothiocyanate. The general procedure involves dissolving 5-bromopyridin-2-amine in a suitable solvent, such as ethanol, and then adding the isothiocyanate under controlled conditions. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include sulfonyl derivatives.

    Reduction: Products include thiol derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This action helps in managing blood sugar levels in diabetic patients . The compound’s thiourea group is crucial for forming hydrogen bonds with the enzyme’s active site, enhancing its inhibitory effect.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)thiourea can be compared with other thiourea derivatives and bromopyridine compounds:

    Similar Compounds: Other thiourea derivatives include 1-isobutyl-3-cyclohexylthiourea and 1-tert-butyl-3-cyclohexylthiourea. These compounds share the thiourea functional group but differ in their substituents, leading to variations in their chemical properties and applications.

    Uniqueness: The presence of the bromopyridine moiety in this compound distinguishes it from other thiourea derivatives. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound for targeted research.

Biological Activity

1-(5-Bromopyridin-2-yl)thiourea is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiourea group attached to a brominated pyridine ring. It can be synthesized through the reaction of 5-bromopyridin-2-amine with an isothiocyanate in a suitable solvent like ethanol. The reaction typically involves stirring at room temperature for several hours to ensure complete conversion to the desired product .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
α-Glucosidase InhibitionPrevents glucose absorption, aiding diabetes management
AntibacterialPotential activity against Gram-positive bacteria
AntifungalPossible efficacy against fungal infections

Case Study: Antimicrobial Screening

In a study involving various thiourea derivatives, compounds structurally related to this compound were tested for their antimicrobial properties. Notably, some derivatives exhibited minimal inhibitory concentration (MIC) values indicating effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar activities could be anticipated for this compound .

The proposed mechanism of action for this compound as an α-glucosidase inhibitor involves competitive inhibition where the compound binds to the enzyme's active site. This interaction prevents the enzyme from catalyzing the hydrolysis of carbohydrates, thereby reducing glucose absorption in the intestines .

Comparison with Other Thiourea Derivatives

Table 2 compares this compound with other known thiourea derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundα-Glucosidase InhibitionNot Specified
1-Isobutyl-3-cyclohexylthioureaAnticancer7 - 20
Bis-thiourea DerivativeAntibacterial< 20

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(5-bromopyridin-2-yl)thiourea derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition between 5-bromo-2-isothiocyanatopyridine and primary or secondary amines. For example, substituted isoindoloquinoxaline derivatives were synthesized by reacting 5-bromo-2-isothiocyanatopyridine with aminoethyl intermediates under mild conditions (63–85% yields) . Optimization strategies include controlling stoichiometry, using anhydrous solvents, and monitoring reaction time to minimize side reactions. NMR and mass spectrometry are critical for verifying intermediate purity before thiourea formation.

Q. How can structural characterization of this compound derivatives be performed to confirm their molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Software suites like SHELX and ORTEP-3 enable refinement of crystallographic data to determine bond lengths, angles, and hydrogen-bonding networks. For example, thiourea derivatives in isoindoloquinoxaline systems were validated using SC-XRD, confirming the planar arrangement of the thiourea moiety and its role in intermolecular interactions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound analogs, and how do they align with experimental results?

  • Methodological Answer : Molecular docking (e.g., AutoDock 4.2) and density functional theory (DFT) calculations can predict binding affinities to biological targets like HIV-1 protease or reverse transcriptase. For instance, thiourea derivatives with bulky substituents showed low experimental HIV-1 RT inhibition despite favorable docking scores, suggesting limitations in membrane permeability or metabolic stability . MD simulations (e.g., GROMACS) further assess dynamic interactions in physiological environments.

Q. How can conflicting bioactivity data for thiourea derivatives be reconciled, particularly when structural analogs show divergent results?

  • Methodological Answer : Discrepancies may arise from variations in substituent electronic effects, steric hindrance, or assay conditions. For example, this compound derivatives with isoindoloquinoxaline groups showed no HIV-1 RT inhibition , while structurally similar dithiocoumarin-thiourea hybrids exhibited potent protease inhibition . Systematic SAR studies, including Hammett σ constants or LogP calculations, can identify critical pharmacophoric features. Dose-response assays and cytotoxicity controls are essential to validate target specificity.

Q. What strategies are effective in resolving crystallographic ambiguities for thiourea derivatives, such as disorder in the bromopyridyl moiety?

  • Methodological Answer : High-resolution data (≤ 0.8 Å) and twin refinement in SHELXL improve disorder modeling. For example, in a related study, anisotropic displacement parameters and restraint algorithms resolved rotational disorder in brominated aromatic rings . Complementary techniques like Hirshfeld surface analysis (CrystalExplorer) quantify intermolecular interactions to validate packing arrangements.

Q. How can this compound be integrated into multicomponent reactions to diversify its scaffold for targeted drug discovery?

  • Methodological Answer : The thiourea group serves as a versatile handle for post-synthetic modifications. Ugi or Passerini reactions can introduce heterocyclic or peptidomimetic motifs. For instance, coupling with azidoethyltosylate intermediates enabled click chemistry-driven diversification in isoindoloquinoxaline systems . Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency for high-throughput screening libraries.

Properties

IUPAC Name

(5-bromopyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEBPIDYSNIWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634154
Record name N-(5-Bromopyridin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31430-38-3
Record name N-(5-Bromopyridin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-BROMO-PYRIDIN-2-YL)THIOUREA
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Synthesis routes and methods

Procedure details

1.1 Ammoniumthiocyanat (76 mmol, 1.2 eq.) is dissolved in acetone (75 ml) and benzoylchloride (1 eq.) is added dropwise. 20 min after stirring at RT, the reaction is heated to reflux. 2-Amino-5-bromopyridine (71 mmol) in acetone (50 ml) is added and 30 min heated to reflux. Afterwards, the reaction solution is poured onto ice. The precipitate is filtered and washed with water/methanol (1:1). The precipitate is dissolved in 2M NaOH (120 ml) at 80° C. and stirred 10 min at 80° C. The solution is poured into an HCl solution (5%) at 0° C. The pH of the solution is adjusted to 8 with a saturated Na2CO3 solution. The resulting precipitate is filtered and washed with water. (5-Bromo-pyridine-2-yl)-thiourea (“1”) is obtained after drying in vacuo at 40° C. as a pale yellow solid in a yield of 63%. HPLC (method C): 1.43 min; LC-MS (method A): 1.062 min, 231.95 (MH+).
Quantity
76 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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